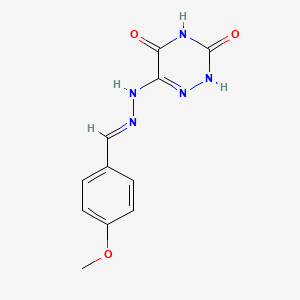
N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide, also known as DEPTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DEPTA belongs to the class of compounds known as acetanilides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. This compound has been found to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter. It has also been shown to inhibit the activity of voltage-gated sodium channels, which play a role in the generation of neuronal action potentials.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain and spinal cord. This compound has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the brain. Additionally, this compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its pharmacokinetics and pharmacodynamics. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Orientations Futures
Further research is needed to determine the safety and efficacy of N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide in humans. Studies are needed to determine the optimal dosage and route of administration for this compound and to investigate its potential use in the treatment of various neurological disorders. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans and to identify any potential drug interactions or side effects.
Méthodes De Synthèse
N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with 2,6-diethylphenylamine and acetic anhydride to form this compound.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-2-(2-thienyl)acetamide has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties in various animal models. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-3-12-7-5-8-13(4-2)16(12)17-15(18)11-14-9-6-10-19-14/h5-10H,3-4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTKCEGEYKJZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5735995.png)

![N~1~-cyclohexyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5736011.png)
![4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5736013.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5736017.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5736027.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5736038.png)


![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5736059.png)
![2-[(4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5736063.png)

